molecular formula C19H19N5O3 B2857857 1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea CAS No. 2034569-84-9

1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea

Cat. No.: B2857857
CAS No.: 2034569-84-9
M. Wt: 365.393
InChI Key: IIVLOKZZOXGQPP-UHFFFAOYSA-N
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Description

1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea is an organic compound that belongs to the class of ureas. Compounds in this class are known for their diverse applications in medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring a benzo[d][1,3]dioxole moiety and a pyrazolyl-pyridine group, suggests potential biological activity and utility in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the pyrazolyl-pyridine group: This step may involve the reaction of pyridine derivatives with pyrazole under specific conditions.

    Coupling reactions: The final step would involve coupling the benzo[d][1,3]dioxole moiety with the pyrazolyl-pyridine group using urea as a linking agent.

Industrial Production Methods

Industrial production of such compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme inhibition: Binding to the active site of enzymes and preventing substrate access.

    Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA/RNA interaction: Binding to nucleic acids and affecting transcription or translation processes.

Comparison with Similar Compounds

Similar Compounds

    1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-3-ylmethyl)urea: Lacks the pyrazole group, potentially altering its biological activity.

    1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-(1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea: Similar structure but without the methyl group on the pyrazole ring.

Uniqueness

The presence of both the benzo[d][1,3]dioxole and pyrazolyl-pyridine moieties in 1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea makes it unique. These structural features may confer specific biological activities and interactions that are not observed in similar compounds.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c1-24-16(6-7-23-24)15-4-2-14(10-20-15)11-22-19(25)21-9-13-3-5-17-18(8-13)27-12-26-17/h2-8,10H,9,11-12H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIVLOKZZOXGQPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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